Selenophen-2-ylboronic Acid
Overview
Description
Selenophen-2-ylboronic acid (SelBor) is a versatile organic compound that has been used in a variety of scientific research applications. It is an organoselenium compound, meaning it contains a selenium-carbon bond, and is composed of a selenophenyl group and a boronic acid group. SelBor has been used in a number of synthetic processes, including the synthesis of organoselenium compounds, as well as in the synthesis of pharmaceuticals and other compounds. Additionally, SelBor has been studied for its potential biological effects, including its ability to act as an antioxidant and its potential to act as a therapeutic agent.
Scientific Research Applications
Electrophilic Cyclization in Synthesis
Selenophene derivatives, including those related to Selenophen-2-ylboronic Acid, have been utilized in the synthesis of various compounds. For instance, 2,3-Disubstituted benzo[b]selenophenes were prepared using electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. This method is tolerant of a wide range of functional groups and operates under mild conditions (Kesharwani, Worlikar, & Larock, 2006).
Electrochromic Polymers
Selenophene-containing polymers exhibit significant potential in electrochromics. A selenophene-based multi-ring aromatic polymer displayed reasonable optical contrasts in visible and near-IR regions. This polymer, synthesized from a selenophene derivative, was used in a novel electrochromic device switching between different color states (Udum, Tarkuç, & Toppare, 2009).
Influence on Optical and Electrochemical Properties
The electronic and optical properties of selenophene compounds, including those related to this compound, change based on their composition. Alkyl chain variations in these compounds significantly affect their optical characteristics, as observed during the electrochemical polymerization of various derivatives (Data, Lapkowski, Motyka, & Suwiński, 2013).
Heterocyclic Derivatives in Biological Fields
Selenophene moieties are notable in biological applications. Novel heterocycles derived from Selenophene-related compounds demonstrated notable radical-scavenging activity, highlighting their potential in antioxidant, antidepressant, and other biological activities (El-Sawy, Abo‐Salem, Ebaid, El-Gendy, & Mandour, 2013).
Safety and Hazards
properties
IUPAC Name |
selenophen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[Se]1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371951 | |
Record name | Selenophen-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35133-86-9 | |
Record name | Selenophen-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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